Methyl [(3,5-dinitrophenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(3,5-dinitrophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a methyl group, which is further connected to a 3,5-dinitrophenyl group. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(3,5-dinitrophenyl)methyl]carbamate typically involves the reaction of 3,5-dinitrobenzyl chloride with methyl carbamate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also helps in reducing the production time and minimizing the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3,5-dinitrophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Methyl [(3,5-dinitrophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in studies related to enzyme inhibition, particularly acetylcholinesterase inhibitors.
Medicine: Investigated for its potential use in developing drugs for treating neurological disorders.
Industry: Utilized in the production of pesticides and herbicides due to its insecticidal properties.
Mechanism of Action
The mechanism of action of methyl [(3,5-dinitrophenyl)methyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides and drugs for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(3,5-dinitrophenyl)methyl]carbamate
- Propyl [(3,5-dinitrophenyl)methyl]carbamate
- Butyl [(3,5-dinitrophenyl)methyl]carbamate
Uniqueness
Methyl [(3,5-dinitrophenyl)methyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical properties. The presence of the 3,5-dinitrophenyl group enhances its reactivity and makes it a potent inhibitor of acetylcholinesterase. Additionally, the methyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in chemistry, biology, and industry.
Properties
CAS No. |
80179-81-3 |
---|---|
Molecular Formula |
C9H9N3O6 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
methyl N-[(3,5-dinitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C9H9N3O6/c1-18-9(13)10-5-6-2-7(11(14)15)4-8(3-6)12(16)17/h2-4H,5H2,1H3,(H,10,13) |
InChI Key |
IHAIDPHSNOPENR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.